molecular formula C53H100N16O13 B1669297 Polymixin E1 CAS No. 7722-44-3

Polymixin E1

Cat. No. B1669297
CAS RN: 7722-44-3
M. Wt: 1169.5 g/mol
InChI Key: XDJYMJULXQKGMM-HHAJOKTESA-N
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Description

Polymixin E1, also known as Colistin A, is a vital antibiotic used for the treatment of multiresistant Gram-negative ESKAPE pathogen infections . It is a major constituent of the cationic lipopeptide antibiotic colistin, originally isolated from B. polymyxa . It is active against P. aeruginosa and E. coli .


Synthesis Analysis

Polymixin E1 is a mixture of related decapeptides, polymyxin E1 (colistin A) and polymyxin E2 (colistin B). These have a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . Two strategies were developed to synthesize the acylated cyclic peptides known as polymyxins .


Molecular Structure Analysis

Polymixin E1 has a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . The structure of polymyxin E1 is concluded to be (I; R = (+) 6-methyloctanoyl, X = D -Leu) and is therefore identical with that of colistin A .


Physical And Chemical Properties Analysis

Polymixin E1 is limited by their high nephrotoxicity and neurotoxicity, as well as their poor permeability and absorption in the gastrointestinal tract . Topical administration of polymyxins is limited by their low activity due to their susceptibility to environmental conditions (hydrolysis, oxidation) and the wound environment (pH, proteolysis), in addition to their minimal residence time .

Scientific Research Applications

Molecular Mechanisms of Polymyxin Resistance

Polymyxin E, known as Colistin, is pivotal in treating infections caused by multidrug-resistant Gram-negative bacteria. Recent studies have highlighted the increasing prevalence of Colistin resistance. Key mechanisms include the plasmid-mediated colistin resistance gene mcr-1, alongside other chromosomal mutations enhancing resistance. These findings underscore the complex battle against bacterial resistance, emphasizing the need for continuous monitoring and novel therapeutic strategies to mitigate resistance emergence (S. Baron et al., 2016).

Prevalence of Resistance Genes

The discovery of the mcr-1 gene in Escherichia coli and Klebsiella pneumoniae has spotlighted the spread of Colistin resistance. This gene facilitates the horizontal transfer of resistance, marking a significant concern for public health. Research indicates that mcr-1-positive isolates exhibit a wide susceptibility to various antimicrobial agents, yet the sporadic presence and transmission of this gene call for vigilant surveillance and research to assess its clinical impact (J. Quan et al., 2017).

Development of Less Toxic and More Effective Derivatives

The nephrotoxicity associated with polymyxins has led to the exploration of novel derivatives, aiming to retain antibacterial efficacy while minimizing toxicity. Advances in understanding the structure-activity relationships of polymyxins have paved the way for the development of novel compounds. These efforts aim to enhance therapeutic options against resistant bacterial strains, demonstrating the ongoing evolution of antimicrobial peptides to counteract the challenge of drug-resistant infections (M. Vaara, 2013).

Future Directions

There is a great interest in developing various polymyxin delivery systems that improve polymyxin bioavailability and reduce drug toxicity through targeted and controlled release . The most suitable systems for improving oral, inhalation, and parenteral polymyxin delivery are polymer particles, liposomes, and conjugates, while gels, polymer fibers, and membranes are attractive materials for topical administration of polymyxin for the treatment of infected wounds and burns .

properties

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYMJULXQKGMM-HHAJOKTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049079
Record name Colistin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1169.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colistin A

CAS RN

7722-44-3
Record name Colistin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colistin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLISTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500HI50Z9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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